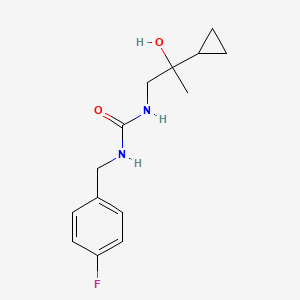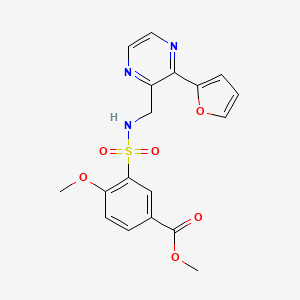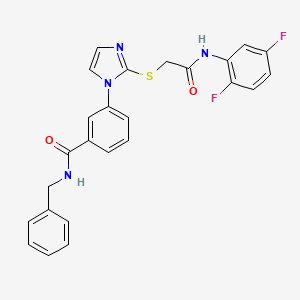
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of a variety of cancers.
Mechanism of Action
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea disrupts the expression of genes that are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the growth of cancer cells, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has also been shown to inhibit the expression of genes that are involved in drug resistance, making it a potentially useful treatment for drug-resistant cancers.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is its specificity for BRD4, which makes it a potentially safer and more effective treatment for cancer compared to other broad-spectrum inhibitors. However, one limitation of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration schedule for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in humans.
Future Directions
There are several potential future directions for research on 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea. One area of research could be to investigate the use of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research could be to develop more potent and soluble derivatives of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea that could be used in clinical trials. Additionally, more research is needed to determine the safety and efficacy of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in humans, and to identify biomarkers that could be used to predict patient response to treatment.
Synthesis Methods
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea involves a multi-step process that includes the reaction of 4-fluorobenzylamine with cyclopropylcarbonyl chloride to form the intermediate cyclopropylcarbonyl-4-fluorobenzylamine. This intermediate is then reacted with hydroxylamine to form the hydroxamic acid derivative, which is then treated with isocyanate to form 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and lung cancer. In vitro studies have shown that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can inhibit tumor growth and improve survival rates in animal models of cancer.
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(19,11-4-5-11)9-17-13(18)16-8-10-2-6-12(15)7-3-10/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJHMPMOMZRVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)
![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)

![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)


![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)
![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)